2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,4-dimethoxyphenyl)acetamide
Overview
Description
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a pyridazinone ring, a chlorophenyl group, and a dimethoxyphenyl group
Preparation Methods
The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinone ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds as starting materials.
Attachment of the Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl group to the pyridazinone ring, typically through an amide bond formation reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a lead molecule in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.
Biological Studies: It has been used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to other pyridazinone derivatives, 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,4-dimethoxyphenyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:
3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl derivatives: These compounds share the pyridazinone and chlorophenyl moieties but differ in other substituents.
N-(2,4-dimethoxyphenyl)acetamide derivatives: These compounds contain the dimethoxyphenyl group but may have different core structures.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4/c1-27-13-7-8-17(18(11-13)28-2)22-19(25)12-24-20(26)10-9-16(23-24)14-5-3-4-6-15(14)21/h3-11H,12H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOIVPRLMFWXNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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